N-(2,2-Difluoroethyl)-2,2,2-trifluoro-N-(piperidin-3-yl)acetamide
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Overview
Description
N-(2,2-Difluoroethyl)-2,2,2-trifluoro-N-(piperidin-3-yl)acetamide is a synthetic compound characterized by the presence of both difluoroethyl and trifluoro groups attached to an acetamide backbone, with a piperidin-3-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Difluoroethyl)-2,2,2-trifluoro-N-(piperidin-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
N-Alkylation: The initial step involves the N-alkylation of piperidine with 2,2-difluoroethyl bromide under basic conditions to form N-(2,2-difluoroethyl)piperidine.
Acylation: The resulting N-(2,2-difluoroethyl)piperidine is then acylated with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Difluoroethyl)-2,2,2-trifluoro-N-(piperidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl or trifluoro groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(2,2-Difluoroethyl)-2,2,2-trifluoro-N-(piperidin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders and as an antidepressant.
Biological Research: It is used in biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, including as a precursor for the synthesis of other fluorinated compounds.
Mechanism of Action
The mechanism of action of N-(2,2-Difluoroethyl)-2,2,2-trifluoro-N-(piperidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems in the brain, particularly the serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function . The exact molecular targets and pathways are still under investigation, but it is hypothesized that the compound may act as an inhibitor or modulator of certain enzymes or receptors involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Difluoroethyl)-2,2,2-trifluoro-N-(piperidin-4-yl)acetamide
- N-(2,2-Difluoroethyl)-2,2,2-trifluoro-N-(piperidin-2-yl)acetamide
- N-(2,2-Difluoroethyl)-2,2,2-trifluoro-N-(morpholin-3-yl)acetamide
Uniqueness
N-(2,2-Difluoroethyl)-2,2,2-trifluoro-N-(piperidin-3-yl)acetamide is unique due to the specific positioning of the piperidin-3-yl group, which may confer distinct pharmacological properties compared to its analogs. The presence of both difluoroethyl and trifluoro groups also enhances its lipophilicity and metabolic stability, making it a promising candidate for further drug development.
Properties
IUPAC Name |
N-(2,2-difluoroethyl)-2,2,2-trifluoro-N-piperidin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F5N2O/c10-7(11)5-16(8(17)9(12,13)14)6-2-1-3-15-4-6/h6-7,15H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGADYUUSKLSMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N(CC(F)F)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F5N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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